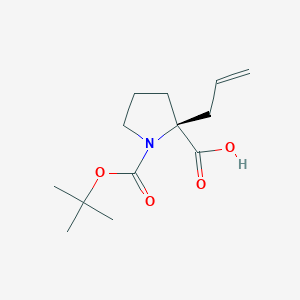

Boc-(S)-alpha-allyl-proline

Description

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLHNDSVVOEEH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428036 | |

| Record name | Boc-(S)-alpha-allyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-59-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-(S)-alpha-allyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-alpha -allyl-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Boc-(S)-alpha-allyl-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-(S)-alpha-allyl-proline, a valuable chiral building block in peptide synthesis and drug discovery. The document details the underlying synthetic strategies, a plausible experimental protocol, and the expected analytical data for the characterization of this compound.

Introduction

This compound, also known as (2S)-1-(tert-butoxycarbonyl)-2-allylpyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility, making it suitable for use in solid-phase and solution-phase peptide synthesis.[1] The alpha-allyl group provides a versatile handle for further chemical modifications, enabling the synthesis of complex peptides and small molecule therapeutics.[1] Its applications are prominent in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the diastereoselective α-alkylation of a protected L-proline derivative. A key concept underpinning this transformation is the "self-reproduction of chirality," a principle developed by Seebach and coworkers.[2][3][4] This strategy involves the temporary introduction of a chiral auxiliary to direct the stereoselective alkylation at the α-position, followed by its removal to yield the desired α-substituted proline with retention of the original stereochemistry.

A common approach involves the formation of a chiral, non-racemic enolate from an N-Boc-L-proline ester, which then reacts with an electrophile, in this case, an allyl halide.[5] The diastereoselectivity of the alkylation is influenced by the N-protecting group, the ester group, and the reaction conditions.[5]

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process starting from commercially available N-Boc-L-proline.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol based on established methods for the α-alkylation of proline derivatives.

Step 1: Esterification of N-Boc-L-proline

To a solution of N-Boc-L-proline (1 equivalent) in anhydrous methanol at 0 °C is slowly added thionyl chloride (1.2 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford N-Boc-L-proline methyl ester, which can be used in the next step without further purification.

Step 2: α-Allylation of N-Boc-L-proline methyl ester

A solution of N-Boc-L-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. Allyl bromide (1.5 equivalents) is then added dropwise, and the reaction is stirred at -78 °C for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(S)-alpha-allyl-proline methyl ester.

Step 3: Saponification of the methyl ester

To a solution of N-Boc-(S)-alpha-allyl-proline methyl ester (1 equivalent) in a mixture of THF and water is added lithium hydroxide (1.5 equivalents). The reaction is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified to pH 3-4 with a 1 M HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an off-white powder.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₁NO₄ | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 706806-59-9 | [1] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are as follows:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.5 | br s | -COOH |

| ~5.7-5.9 | m | -CH=CH₂ |

| ~5.0-5.2 | m | -CH=CH₂ |

| ~3.3-3.5 | m | Pyrrolidine C5-H |

| ~2.5-2.7 | m | -CH₂-CH=CH₂ |

| ~1.8-2.2 | m | Pyrrolidine C3, C4-H |

| ~1.4 | s | -C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~154 | -C=O (Boc) |

| ~133 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~80 | -C(CH₃)₃ (Boc) |

| ~68 | Pyrrolidine C2 |

| ~46 | Pyrrolidine C5 |

| ~40 | -CH₂-CH=CH₂ |

| ~35, ~24 | Pyrrolidine C3, C4 |

| ~28 | -C(CH₃)₃ (Boc) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

| m/z (ESI+) | Assignment |

| 256.15 | [M+H]⁺ |

| 278.13 | [M+Na]⁺ |

| 200.12 | [M - C₄H₉O + H]⁺ (loss of t-butyl) |

| 156.08 | [M - Boc + H]⁺ |

Optical Rotation

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. The diastereoselective α-alkylation of N-Boc-L-proline ester provides an effective means to introduce the allyl group while retaining the desired stereochemistry. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important building block for peptide and medicinal chemistry.

References

An In-depth Technical Guide to Boc-(S)-alpha-allyl-proline: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Boc-(S)-alpha-allyl-proline is a specialized amino acid derivative that serves as a versatile building block in synthetic organic chemistry and pharmaceutical research.[1][2] Its unique structure, which incorporates both a tert-butoxycarbonyl (Boc) protecting group and an alpha-allyl substituent, offers enhanced stability and solubility, making it a valuable component in the synthesis of complex peptides and bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, stability, and synthetic methodologies.

Chemical Properties

The introduction of the Boc protecting group significantly influences the chemical behavior of the parent amino acid, proline. This modification enhances the compound's stability under a range of conditions and facilitates its controlled use in peptide synthesis.[3][4] The alpha-allyl group provides a site for further chemical modification, for instance, through olefin metathesis or other alkene-based reactions.

A summary of the known and analogous chemical properties is presented below. Data for the specific title compound is supplemented with information from the closely related Boc-L-proline and (S)-α-Allyl-proline hydrochloride where necessary.

| Property | Value | Source(s) |

| Synonyms | (S)-2-Allyl-1-Boc-2-pyrrolidinecarboxylic acid, (S)-2-Allyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | [1][2] |

| CAS Number | 706806-59-9 | [1][2] |

| Molecular Formula | C13H21NO4 | [2] |

| Molecular Weight | 255.31 g/mol | [2][5] |

| Appearance | Off-white powder | [2] |

| Purity | ≥ 98% (NMR) | [1][2] |

| Melting Point | Analogous Boc-L-proline: 130 - 138 °C | [4] |

| Optical Rotation | Analogous Boc-L-proline: [a]D20 = -60 ± 4 º (c=1 in AcOH) | [4] |

| Solubility | Soluble in organic solvents such as acetic acid and dimethylformamide (DMF).[6][7] The Boc group generally enhances solubility in organic solvents.[1][2][4][6] | |

| Storage Temperature | 0 - 8°C | [2][4] |

Stability and Handling

The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[3] This robustness allows for selective chemical modifications at other parts of the molecule without the premature removal of the protecting group.[3]

The primary vulnerability of the Boc group is its lability under acidic conditions.[3] Strong acids, most commonly trifluoroacetic acid (TFA), are employed to efficiently cleave the Boc group, which liberates the secondary amine.[3] The byproducts of this deprotection, isobutylene and carbon dioxide, are volatile and easily removed from the reaction mixture.[3]

For long-term storage, the compound should be kept at 0 - 8°C.[2][4]

Spectroscopic Data (Representative for Boc-proline derivatives)

While specific spectra for this compound are not widely published, the following are characteristic spectroscopic features expected, based on analogous Boc-proline compounds:

-

Infrared (IR): A broad absorption band for the O-H stretch of the carboxylic acid (approximately 2500-3300 cm⁻¹), strong C=O stretching bands for the carboxylic acid and urethane carbonyls (approximately 1650-1750 cm⁻¹), and C-H stretching bands (approximately 2850-3000 cm⁻¹).[3]

-

Mass Spectrometry (MS): For the analogous N-Boc-D-proline, an expected [M+H]⁺ peak at m/z 216.12 and an [M+Na]⁺ peak at m/z 238.10 are observed.[3] For this compound (MW 255.31), one would expect an [M+H]⁺ peak around m/z 256.15.

Experimental Protocols

General Protocol for the Synthesis of this compound

The synthesis of this compound can be conceptualized in two main stages: the protection of the proline amine with a Boc group, followed by the stereoselective alkylation at the alpha-carbon with an allyl group.

1. N-Boc Protection of L-Proline:

This procedure describes the general method for the introduction of the Boc protecting group onto L-proline.

-

Materials: L-proline, Di-tert-butyl dicarbonate ((Boc)2O), sodium hydroxide (or triethylamine), dioxane (or a similar solvent), water, ethyl acetate, citric acid solution, brine.

-

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide or a mixture of water and dioxane with triethylamine to create a basic environment.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)2O), either neat or dissolved in a suitable solvent like dioxane, to the cooled proline solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup. This typically involves washing with a dilute acid solution (e.g., citric acid) to remove any unreacted base, followed by extraction with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure to yield the crude Boc-L-proline.

-

The crude product can be purified by crystallization or column chromatography.

-

2. Alpha-Allylation of Boc-L-proline:

This is a more complex step that often requires specialized reagents and conditions to achieve high stereoselectivity. The following is a generalized approach.

-

Materials: Boc-L-proline, a strong base (e.g., lithium diisopropylamide - LDA), an electrophilic allyl source (e.g., allyl bromide), a suitable aprotic solvent (e.g., tetrahydrofuran - THF), and a quenching agent.

-

Procedure:

-

Dissolve Boc-L-proline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base, such as LDA, to deprotonate the alpha-carbon, forming a chiral enolate.

-

After stirring for a period to ensure complete enolate formation, add the allylating agent (e.g., allyl bromide).

-

Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

-

Quench the reaction, for example, by adding a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic phase, concentrate it, and purify the resulting this compound using column chromatography to separate the desired product from any starting material and byproducts.

-

Visualizations

Caption: Chemical structure of this compound.

Caption: General synthetic workflow for this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Boc-Protected Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and comparative data relevant to the crystal structure analysis of N-tert-butoxycarbonyl (Boc)-protected proline derivatives. While a specific crystal structure for Boc-(S)-alpha-allyl-proline is not publicly available in the searched crystallographic databases, this document outlines the generalized experimental protocols and presents crystallographic data for analogous compounds. This information serves as a valuable resource for researchers undertaking the structural elucidation of similar molecules, which is crucial for rational drug design and peptide synthesis.[1][2]

I. Experimental Protocols: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by crystallization, and finally, X-ray diffraction analysis.

A. Synthesis of Boc-Protected Amino Acids

The synthesis of Boc-protected amino acids, such as Boc-L-proline, is a common procedure in peptide chemistry. A general method involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.[3][4]

Detailed Protocol:

-

Dissolution and Basification: L-proline is dissolved in a suitable solvent, such as a mixture of dichloromethane (CH2Cl2) and water or aqueous sodium hydroxide, and the pH is adjusted to be alkaline (pH ≥ 12) to deprotonate the amino group.[3][4] Triethylamine can also be used as a base.[4]

-

Addition of (Boc)2O: Di-tert-butyl dicarbonate, the Boc-protecting agent, is added to the solution, often in batches.[3][4]

-

Reaction: The mixture is stirred at room temperature for several hours to allow for the complete reaction of the amino group with (Boc)2O.[4]

-

Work-up and Extraction: After the reaction is complete, the mixture is typically acidified. The Boc-protected amino acid is then extracted into an organic solvent.[3] Impurities can be removed by washing with solutions like saturated citric acid and brine.[4]

-

Drying and Crystallization: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude product.[4] The final product is then purified by crystallization.[3]

B. Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A common and effective method for growing crystals of organic molecules is vapor diffusion.

Detailed Protocol:

-

Solvent Selection: The purified Boc-protected amino acid is dissolved in a small amount of a solvent in which it is readily soluble.

-

Vapor Diffusion Setup: This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container. The larger container holds a larger volume of an "anti-solvent," a solvent in which the compound is poorly soluble but which is miscible with the primary solvent.

-

Diffusion and Crystal Growth: The anti-solvent vapor slowly diffuses into the solution containing the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization and the formation of well-ordered single crystals.[1][5] The setup is left undisturbed at a constant temperature.[1]

C. Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant to prevent damage during data collection at low temperatures.[1]

-

Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1][6] This minimizes thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.[5]

II. Comparative Crystallographic Data

While the specific crystallographic data for this compound is not available, the following table summarizes the key crystallographic parameters for several other Boc-protected amino acids and a related proline derivative. This data provides a valuable comparative context for understanding the solid-state packing and conformation of such molecules.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Boc-L-Alanine [1] | C₈H₁₅NO₄ | Orthorhombic | P2₁2₁2₁ | 8.833 | 10.339 | 11.289 | 90 | 1031.5 | 4 |

| Boc-L-Valine [1] | C₁₀H₁₉NO₄ | Monoclinic | P2₁ | 6.136 | 14.130 | 7.824 | 109.99 | 638.9 | 2 |

| Boc-L-Glycine [1] | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689 | 7.911 | 11.758 | 107.18 | 950.5 | 4 |

| Boc-L-Leucine [1] | C₁₁H₂₁NO₄ | Monoclinic | P2₁ | 5.981 | 15.892 | 7.791 | 109.34 | 698.5 | 2 |

| Boc-L-Pro-thioamide [6] | C₁₀H₁₈N₂O₂S | Orthorhombic | P2₁2₁2₁ | 6.6413 | 11.5686 | 16.766 | 90 | 1288.2 | 4 |

III. Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a Boc-protected amino acid.

This comprehensive guide, drawing upon established methodologies for analogous compounds, provides a foundational understanding for researchers and professionals in the field of drug development to approach the crystal structure analysis of this compound and other related proline derivatives. The provided protocols and comparative data are intended to facilitate the design of experiments and the interpretation of results in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Alpha-Allyl-Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-allyl-proline derivatives represent a unique class of non-proteinogenic amino acids that have garnered increasing interest in medicinal chemistry and drug discovery. Their distinct structural features, combining the rigidity of the proline ring with the reactive potential of the allyl group, make them valuable building blocks for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of alpha-allyl-proline derivatives. It details key experimental protocols for their preparation, presents quantitative data on their properties, and visualizes relevant synthetic and biological pathways.

Introduction: The Emergence of a Versatile Scaffold

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity has made proline and its analogues attractive targets for chemists aiming to design molecules with specific three-dimensional structures to interact with biological targets. The introduction of an allyl group at the alpha-position of the proline scaffold further enhances its synthetic utility, providing a handle for a variety of chemical modifications, including metathesis, oxidation, and addition reactions. These modifications allow for the creation of diverse molecular architectures, from constrained peptide mimetics to complex heterocyclic systems.

While the broader history of proline analogues in medicinal chemistry is extensive, the specific exploration of alpha-allyl-proline derivatives is a more recent development, primarily driven by advances in asymmetric synthesis.

Historical Perspective and Key Milestones

The historical development of alpha-allyl-proline derivatives is intrinsically linked to the broader field of asymmetric synthesis of α,α-disubstituted amino acids. For many years, the construction of quaternary stereocenters, such as that found in alpha-allyl-proline, posed a significant synthetic challenge.

A pivotal moment in the history of these compounds was the development of the first asymmetric synthesis of α-allyl-α-aryl α-amino acids in 2014 by Curto, Dickstein, Berritt, and Kozlowski.[1][2] This breakthrough provided a reliable method to access these complex building blocks with high enantiomeric purity. Their approach utilized a tandem N-alkylation/π-allylation of α-iminoesters, a process that proved to be highly efficient and selective.[1][2] This development opened the door for the systematic investigation of alpha-allyl-proline derivatives and their potential applications.

Prior to this, the synthesis of such compounds was largely elusive, with traditional methods like the Strecker reaction and additions to α-iminoesters failing to provide the desired products in good yields or with adequate stereocontrol.[2] The 2014 synthesis therefore represents a key historical milestone, transforming α-allyl-proline derivatives from synthetic curiosities into accessible tools for drug discovery and chemical biology.

Synthetic Methodologies: Experimental Protocols

The synthesis of alpha-allyl-proline derivatives can be approached through the construction of their acyclic precursors, α-allyl-α-aryl α-amino acids, followed by ring-closing metathesis.

Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acid Esters

The following is a detailed experimental protocol adapted from the first asymmetric synthesis reported by Curto et al. (2014).[2]

General Procedure:

To a solution of the α-iminoester (0.2 mmol) and cinnamyl acetate (0.4 mmol) in THF (2.0 mL) at -78 °C is added the Grignard reagent (0.3 mmol) dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired α-allyl-α-aryl α-amino acid ester.

Table 1: Synthesis of Various α-Allyl-α-Aryl α-Amino Acid Esters [2]

| Entry | R Group (Aryl) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 85 | 95 |

| 2 | 4-Methoxyphenyl | 80 | 96 |

| 3 | 4-Chlorophenyl | 78 | 94 |

| 4 | 2-Naphthyl | 75 | 92 |

Ring-Closing Metathesis to Form Higher Homologues of Proline

The synthesized α-allyl-α-aryl α-amino acid esters can be converted into cyclic derivatives, including higher homologues of proline, via ring-closing metathesis (RCM).

General Procedure:

To a solution of the diene (0.1 mmol) in dichloromethane (10 mL) is added Grubbs' second-generation catalyst (5 mol %). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the cyclic amino acid derivative.

Table 2: Ring-Closing Metathesis of an α-Allyl-α-Aryl α-Amino Acid Ester [2]

| Substrate | Product | Catalyst | Solvent | Yield (%) |

| N-allyl-α-allyl-α-phenylglycine methyl ester | 7-membered cyclic amine | Grubbs' II | CH2Cl2 | 88 |

Visualization of Synthetic Pathways

The synthesis of alpha-allyl-proline derivatives and their precursors can be visualized as a logical workflow.

Caption: Synthetic workflow for alpha-allyl-proline derivatives.

Biological Activities and Therapeutic Potential

While the synthesis of alpha-allyl-proline derivatives is well-established, comprehensive studies on their biological activities are still emerging. The unique conformational constraints imposed by the α,α-disubstituted proline ring, coupled with the reactivity of the allyl group, suggest their potential in a variety of therapeutic areas.

The allyl moiety can serve as a warhead for covalent inhibitors or as a versatile handle for attaching pharmacophores or imaging agents. The proline scaffold itself is a well-known feature in many bioactive compounds, including enzyme inhibitors.

Signaling Pathways: A Frontier for Investigation

To date, specific signaling pathways modulated by alpha-allyl-proline derivatives have not been extensively characterized. However, given the prevalence of proline-rich motifs in protein-protein interactions, it is plausible that these derivatives could interfere with signaling cascades that rely on such interactions.

The general role of proline in cellular signaling is complex and multifaceted. Proline metabolism has been linked to the regulation of cellular redox balance, apoptosis, and the response to metabolic stress. It is therefore conceivable that alpha-allyl-proline derivatives could impinge on these fundamental cellular processes. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this class of compounds.

Caption: Putative signaling interactions of alpha-allyl-proline derivatives.

Future Directions and Conclusion

The field of alpha-allyl-proline derivatives is ripe for further exploration. The establishment of robust synthetic routes has laid the groundwork for a deeper investigation into their biological properties. Future research should focus on:

-

Systematic biological screening: Evaluating libraries of alpha-allyl-proline derivatives against a wide range of biological targets to identify novel therapeutic leads.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by bioactive derivatives.

-

Pharmacokinetic profiling: Assessing the drug-like properties of promising compounds to guide their development into clinical candidates.

-

Expansion of synthetic utility: Exploring new chemical transformations of the allyl group to create even more diverse and complex molecular architectures.

References

Potential Research Areas for Boc-Protected Allyl-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (Boc) protected allyl-proline is a versatile chiral building block with significant potential in synthetic chemistry and drug discovery. The presence of the Boc protecting group allows for controlled manipulations of the proline scaffold, while the allyl group serves as a functional handle for a variety of chemical transformations. This technical guide explores the core research areas for Boc-allyl-proline, providing insights into its synthesis, key applications, and future research directions. Detailed experimental protocols, quantitative data, and pathway visualizations are included to facilitate its use in the laboratory.

Introduction

Proline and its derivatives are of immense interest in medicinal chemistry due to the unique conformational constraints they impart on peptide backbones. The pyrrolidine ring of proline restricts the phi (φ) torsion angle, influencing the secondary structure of peptides and proteins. The introduction of an allyl group to the proline scaffold, combined with the use of a Boc protecting group, provides a powerful tool for chemists to design and synthesize novel peptides, peptidomimetics, and chiral organocatalysts. The allyl group is particularly amenable to transformations such as olefin metathesis, oxidation, and allylation, opening up a wide range of synthetic possibilities.

Synthesis of Boc-Protected Allyl-Proline

General Experimental Protocol: Diastereoselective Alkylation

-

Enolate Formation: A solution of N-Boc-proline methyl ester in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

-

Alkylation: Allyl bromide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the Boc-protected allyl-proline methyl ester.

-

Saponification: The methyl ester is then hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the desired Boc-protected allyl-proline.

| Parameter | Typical Value/Condition | Notes |

| Starting Material | N-Boc-L-proline methyl ester | |

| Base for Enolate Formation | Lithium diisopropylamide (LDA) | Typically 1.1 equivalents |

| Alkylating Agent | Allyl bromide | Typically 1.2 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Temperature | -78 °C | For enolate formation and alkylation |

| Saponification Reagent | Lithium hydroxide (LiOH) | |

| Diastereomeric Ratio | Varies | Dependent on reaction conditions and proline stereochemistry |

| Overall Yield | Moderate to good |

Table 1: General Parameters for the Synthesis of Boc-Allyl-Proline via Alkylation

Physicochemical and Spectroscopic Data

The physicochemical properties of Boc-protected allyl-proline are essential for its handling and use in synthesis. The following data is for a commercially available isomer, Boc-(R)-γ-allyl-L-proline.

| Property | Value | Reference |

| CAS Number | 224645-82-3 | |

| Molecular Formula | C₁₃H₂₁NO₄ | |

| Molecular Weight | 255.31 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% (HPLC) | |

| Storage | 2-8 °C |

Table 2: Physicochemical Properties of Boc-(R)-γ-allyl-L-proline

Spectroscopic Analysis

While specific spectra for all Boc-allyl-proline isomers are not widely published, the expected spectroscopic features can be inferred from the known spectra of Boc-proline and related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the pyrrolidine ring will appear as multiplets in the region of 1.8-4.5 ppm. The allyl group protons will be visible as multiplets between 5.0 and 6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 154 ppm and the carboxylic acid carbonyl at approximately 175 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the carbons of the pyrrolidine ring will resonate between 24 and 60 ppm. The olefinic carbons of the allyl group will appear in the range of 118-135 ppm.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M+H]⁺ and characteristic fragmentation patterns, including the loss of the Boc group.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the carboxylic acid (around 1740 cm⁻¹), as well as C-H stretching vibrations of the alkyl and allyl groups.

Potential Research Areas and Applications

Peptide Synthesis and Peptidomimetics

Boc-allyl-proline is a valuable building block in Solid Phase Peptide Synthesis (SPPS) for the creation of novel peptides and peptidomimetics. The allyl group can be incorporated to introduce conformational constraints or as a handle for further modifications.

A standard Boc-SPPS protocol can be employed for the incorporation of Boc-allyl-proline into a peptide sequence.

-

Resin Swelling: The appropriate resin (e.g., Merrifield resin for a C-terminal acid) is swollen in dichloromethane (DCM).

-

Boc Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base such as diisopropylethylamine (DIEA) in DCM.

-

Coupling: A solution of Boc-allyl-proline, an activating agent (e.g., HBTU/HOBt), and DIEA in a suitable solvent (e.g., DMF) is added to the resin. The coupling reaction is monitored for completion (e.g., using the Kaiser test).

-

Capping (Optional): Any unreacted amino groups can be capped using acetic anhydride.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | |

| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to resin loading |

| Coupling Reagent Excess | 2 - 4 equivalents | |

| Coupling Time | 1 - 2 hours | |

| Deprotection Time | 30 minutes | |

| Crude Peptide Purity | 50 - 90% | Sequence-dependent |

| Overall Yield | 10 - 50% | Dependent on peptide length and purification |

Table 3: Typical Quantitative Parameters for Boc-SPPS

Constrained peptidomimetics derived from Boc-allyl-proline are promising candidates for the development of protease inhibitors. The conformational rigidity imposed by the modified proline residue can enhance binding affinity and selectivity for the target protease. The allyl group can be used to introduce further modifications to probe the active site of the enzyme.

The Role of Boc-(S)-alpha-allyl-proline in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-alpha-allyl-proline, a protected derivative of the versatile amino acid proline, serves as a crucial chiral building block in the synthesis of advanced organocatalysts. While not typically catalytically active in its protected form, its strategic use allows for the construction of sophisticated catalysts with enhanced stereoselectivity and reactivity. This technical guide delineates the fundamental mechanism of proline-based catalysis, explores the role of the N-Boc protecting group and the α-allyl substituent, and provides illustrative examples of its application in the synthesis of potent organocatalysts for key asymmetric transformations.

Core Concepts in Proline-Mediated Catalysis

Proline and its derivatives are workhorse organocatalysts in asymmetric synthesis, primarily operating through two key catalytic cycles: the enamine cycle and the iminium ion cycle.[1][2] The unique secondary amine and carboxylic acid functionalities of the proline ring are central to its catalytic prowess.

1.1. The Enamine Catalytic Cycle

In the enamine cycle, the secondary amine of a deprotected proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The chirality of the proline backbone directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The carboxylic acid group often plays a crucial role in stabilizing the transition state through hydrogen bonding. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[1][3] This mechanism is fundamental to a wide range of reactions, including aldol, Mannich, and Michael additions.

1.2. The Iminium Ion Catalytic Cycle

Conversely, in the iminium ion cycle, the secondary amine of the proline catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. This mode of activation is pivotal in reactions such as Diels-Alder and conjugate additions.

The Strategic Importance of this compound as a Catalyst Precursor

This compound is primarily utilized as a sophisticated starting material for the synthesis of more complex and often more effective organocatalysts. The tert-butyloxycarbonyl (Boc) protecting group and the α-allyl substituent each play a distinct and critical role in this context.

2.1. The Role of the N-Boc Protecting Group

The N-Boc group is a key feature that facilitates the synthetic manipulation of the proline scaffold.[1] Its primary functions include:

-

Deactivation of the Secondary Amine: The Boc group temporarily masks the nucleophilicity and basicity of the proline's secondary amine. This allows for selective chemical transformations to be carried out at the carboxylic acid terminus, such as amide bond formation, without competing reactions at the nitrogen atom.[1]

-

Enhanced Solubility and Handling: The lipophilic nature of the Boc group often improves the solubility of proline derivatives in organic solvents, simplifying reaction workups and purification by chromatographic methods.

-

Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the free secondary amine at the desired stage of a synthetic sequence.[1] This controlled deprotection is essential for unmasking the catalytic activity of the final proline-derived catalyst.

2.2. The Synthetic Utility of the α-Allyl Group

The α-allyl group introduces a versatile functional handle into the proline framework. While its direct influence on the catalytic event of a deprotected α-allyl proline catalyst is not extensively documented, its synthetic potential is significant. The allyl group can be leveraged for:

-

Post-Catalytic Modification: The double bond of the allyl group can be subjected to a variety of chemical transformations, such as oxidation, reduction, or metathesis, to further elaborate the structure of the reaction product or to synthesize more complex catalyst architectures.

-

Synthesis of Constrained Proline Analogues: The allyl group can participate in ring-closing metathesis reactions to generate bicyclic or higher-order cyclic amino acid derivatives.[4] These conformationally restricted proline analogues are of significant interest in medicinal chemistry and peptide science.

-

Steric and Electronic Tuning: In a catalytically active form (after Boc deprotection), the α-allyl group would be positioned to exert steric and electronic effects in the transition state of a catalyzed reaction, potentially influencing stereoselectivity and reactivity. However, specific studies detailing these effects for α-allyl proline itself are not prominent in the literature.

Synthesis of Advanced Organocatalysts from this compound

The true value of this compound lies in its role as a precursor to more elaborate organocatalysts. A common strategy involves coupling the carboxylic acid of this compound with a chiral amine or another molecular scaffold, followed by deprotection of the Boc group to furnish the active catalyst.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of a prolinamide-type organocatalyst, a class of catalysts that has shown significant utility in various asymmetric reactions.

References

A Technical Guide to Substituted Proline Analogs: Synthesis, Conformation, and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the literature on substituted proline analogs, focusing on their synthesis, the conformational constraints they impose on peptides and small molecules, and their applications in drug discovery and catalysis.

Introduction: The Unique Role of Proline

Among the canonical amino acids, proline is unique due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone.[1] Key characteristics of proline include:

-

Restricted Backbone Dihedral Angle (Φ): The Φ angle is constrained to approximately -63° ± 15°, which limits the available conformational space compared to acyclic amino acids.[1]

-

Propensity for cis-Amide Bonds: The steric environments of the cis and trans isomers of an Xaa-Pro peptide bond are energetically comparable. Consequently, the cis conformation can be significantly populated (10-30% in solution), a feature that is rare for other peptide bonds.[2] This cis/trans isomerization is a rate-limiting step in protein folding.

-

Structural Disruption: Proline is often considered a "helix breaker" as it cannot act as a hydrogen bond donor within an α-helix and its rigid structure disrupts regular secondary structures like α-helices and β-sheets.[3]

-

Biological Significance: Proline-rich motifs are critical in protein-protein interactions, signal transduction, and the structure of proteins like collagen.[3][4]

The chemical modification of the proline ring through substitution allows for fine-tuning of these inherent properties. Substituted proline analogs are powerful tools used to modulate peptide and protein conformation, enhance biological activity, improve pharmacokinetic properties, and create novel catalysts.[5][6] This guide explores the core principles of their design and application.

Conformational Control via Substitution

Substitution on the pyrrolidine ring introduces additional steric and stereoelectronic effects that modulate two key conformational equilibria: the Cγ-endo/Cγ-exo ring pucker and the cis/trans amide bond isomerism.[2] These, in turn, influence the overall backbone conformation of the peptide or molecule.

Pyrrolidine Ring Pucker

The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up), where the Cγ atom is displaced on the opposite or same side of the ring as the carboxyl group, respectively. Electron-withdrawing substituents at the 4-position have a profound stereoelectronic effect on this equilibrium:

-

(4R)-Substituted Prolines: An electron-withdrawing group at the 4R position (e.g., fluorine, hydroxyl) strongly favors an exo ring pucker. This conformation is compatible with the polyproline II (PPII) helix.[1][7]

-

(4S)-Substituted Prolines: An electron-withdrawing group at the 4S position favors an endo ring pucker. This puckering disfavors the PPII conformation.[1][7]

Cis/Trans Amide Bond Isomerism

Substituents can sterically and electronically influence the energy barrier between the cis and trans amide bond isomers. For example, bulky substituents at the C5 (δ) position can favor the cis-amide bond conformation.[4] Similarly, α-substitution destabilizes conformers with cis peptide bonds due to steric hindrance.[8] The interplay between ring pucker and the cis/trans ratio is complex, but controlling these features is a primary goal in using proline analogs for peptidomimetic design.

The logical relationship between substitution and conformational preference is summarized in the diagram below.

References

- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of Boc-(S)-α-Allyl-Proline Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-α-allyl-proline is a valuable synthetic building block in peptide chemistry and drug discovery, offering unique conformational constraints.[1] Understanding its three-dimensional structure is crucial for the rational design of peptidomimetics and other bioactive molecules. This technical guide provides an in-depth overview of the computational methodologies used to model the conformational landscape of Boc-(S)-α-allyl-proline. It details the theoretical background, experimental protocols for model validation, and presents hypothetical quantitative data to illustrate the expected conformational preferences. This document serves as a practical resource for researchers aiming to incorporate this proline derivative into their molecular designs.

Introduction to Proline Conformations

The unique cyclic structure of the proline residue imparts significant conformational rigidity to peptide backbones.[2] Its conformational space is largely defined by two key equilibria: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[2][3]

-

Ring Pucker: The pyrrolidine ring is not planar and typically adopts one of two major puckered conformations, termed Cγ-endo (UP) or Cγ-exo (DOWN). In the endo pucker, the Cγ atom is on the same side of the Cα-Cβ-Cδ plane as the carboxyl group, while in the exo pucker, it is on the opposite side.

-

Amide Bond Isomerization: The Xaa-Pro peptide bond (where Xaa is the preceding amino acid) has a relatively low energy barrier between the cis and trans isomers compared to other peptide bonds.[4] The trans conformation (ω ≈ 180°) is generally more stable, but the cis conformation (ω ≈ 0°) is also significantly populated.

Substitution at the α-carbon, as in Boc-(S)-α-allyl-proline, introduces additional steric and electronic effects that can significantly influence these conformational equilibria.[2][3]

Computational Methodologies

A multi-faceted computational approach is required to accurately model the conformational preferences of Boc-(S)-α-allyl-proline. This typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Mechanics (QM) Calculations

QM methods, particularly Density Functional Theory (DFT), are employed to calculate the intrinsic conformational energies of the molecule in the gas phase or with implicit solvent models.[5] These calculations are crucial for parameterizing a force field for subsequent molecular dynamics simulations.

Workflow for QM Calculations:

Caption: Workflow for QM calculations and force field parameterization.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of Boc-(S)-α-allyl-proline in a solvated environment, allowing for the exploration of its conformational landscape over time.

Experimental Protocol for MD Simulations:

-

System Setup:

-

The parameterized Boc-(S)-α-allyl-proline molecule is placed in a periodic box of a chosen water model (e.g., TIP3P).

-

The system is neutralized with counter-ions if necessary.

-

-

Minimization:

-

The system's energy is minimized to remove any steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

A long simulation (e.g., 100 ns to 1 µs) is run under the NPT ensemble to sample the conformational space. Trajectories are saved at regular intervals.

-

-

Analysis:

Workflow for Molecular Dynamics Simulation and Analysis:

Caption: General workflow for MD simulation and subsequent analysis.

Conformational Preferences (Hypothetical Data)

While specific experimental or computational studies on Boc-(S)-α-allyl-proline are limited, we can infer its likely conformational behavior based on studies of similar α-substituted prolines, such as α-vinylproline.[2] It is expected that the bulky α-allyl group will introduce significant steric hindrance, influencing both the ring pucker and the cis/trans equilibrium of the Boc-N bond.

Ring Pucker and Key Dihedral Angles

The puckering of the pyrrolidine ring can be characterized by the phase angle of pseudorotation. More simply, it can be described by the values of the endocyclic dihedral angles (χ1 to χ5). The α-allyl substituent is anticipated to favor an exo pucker to minimize steric clashes with the Boc group.

Table 1: Hypothetical Dihedral Angle Distributions from MD Simulations.

| Dihedral Angle | Conformation | Mean Value (°) | Standard Deviation (°) |

| ω (Boc-N-Cα-C) | trans | 178 | 10 |

| cis | 5 | 12 | |

| φ (C-N-Cα-C) | trans isomer | -65 | 15 |

| cis isomer | -75 | 15 | |

| ψ (N-Cα-C-N) | trans isomer | 150 | 20 |

| cis isomer | 140 | 25 | |

| χ1 (N-Cα-Cβ-Cγ) | exo pucker | 35 | 10 |

| endo pucker | -25 | 10 |

Note: This data is hypothetical and intended for illustrative purposes.

Conformational Energy Landscape

The relative energies of the different conformers determine their populations at equilibrium. QM calculations can provide gas-phase relative energies, while MD simulations can be used to construct a potential of mean force (PMF) or free energy landscape in solution.

Table 2: Hypothetical Relative Energies of Conformers.

| Conformer (Boc-isomer, Ring Pucker) | QM Relative Energy (kcal/mol, Gas Phase) | Free Energy from MD (kcal/mol, Water) | Population from MD (%) |

| trans, Cγ-exo | 0.00 | 0.00 | 85 |

| trans, Cγ-endo | 1.5 | 1.8 | 10 |

| cis, Cγ-exo | 2.5 | 2.8 | 4 |

| cis, Cγ-endo | 3.0 | 3.5 | 1 |

Note: This data is hypothetical and intended for illustrative purposes. The trans/exo conformer is expected to be the most stable.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of computational models.[9][10]

Experimental Protocol for NMR Conformational Analysis:

-

Sample Preparation: Dissolve Boc-(S)-α-allyl-proline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to confirm the chemical structure and purity. The presence of multiple sets of peaks can indicate the presence of both cis and trans conformers.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton distances. The presence or absence of specific NOE/ROE cross-peaks can provide definitive information about the cis or trans nature of the Boc-N bond and the ring pucker.

-

-

Data Analysis:

-

Integrate the signals corresponding to the cis and trans isomers in the ¹H NMR spectrum to determine their relative populations.

-

Use the measured NOE/ROE intensities as distance restraints in structure calculations or for direct comparison with distances extracted from MD simulation trajectories.

-

Conclusion

The conformational analysis of Boc-(S)-α-allyl-proline requires a synergistic approach combining high-level QM calculations and extensive MD simulations. While specific data for this molecule is not yet abundant in the literature, established computational protocols, validated by experimental techniques like NMR, can provide a detailed and accurate picture of its conformational landscape. This understanding is paramount for leveraging the unique structural properties of this proline derivative in the design of novel peptides and therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Dihedral angle principal component analysis of molecular dynamics simulations. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of Boc-(S)-alpha-allyl-proline in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-alpha-allyl-proline is a versatile chiral building block increasingly utilized in asymmetric synthesis to introduce sterically demanding and functionally versatile alpha-quaternary stereocenters. The presence of the allyl group at the alpha-position of the proline ring offers a unique handle for a variety of chemical transformations, including cross-metathesis, oxidation, and cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates its use in standard peptide coupling and other synthetic methodologies. These application notes provide detailed protocols for the diastereoselective synthesis of this compound derivatives and their application as key intermediates in the synthesis of complex molecules.

Key Applications

This compound and its derivatives are valuable intermediates in several areas of asymmetric synthesis:

-

Synthesis of Constrained Peptides and Peptidomimetics: The alpha-allyl group can be used to create cyclic or otherwise constrained peptide analogues with enhanced biological activity and stability.

-

Total Synthesis of Natural Products: This chiral building block provides a strategic starting point for the asymmetric synthesis of complex natural products containing quaternary proline moieties.

-

Development of Novel Chiral Ligands and Catalysts: The functionalizable allyl group allows for the incorporation of the proline scaffold into novel ligand architectures for asymmetric catalysis.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective allylation of a protected L-proline methyl ester, a common method for synthesizing this compound derivatives.

| Entry | Proline Derivative | Electrophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Boc-(2S,4R)-4-TBDPS-proline methyl ester | Allyl bromide | LDA | THF | -78 | (2S,4R)- and (2R,4R)-allylated products | 75 | 53:47 |

| 2 | N-Boc-(2S,4R)-4-TBDPS-proline (-)-menthyl ester | Allyl bromide | LDA | THF | -78 | (2S,4R)- and (2R,4R)-allylated products | - | 75:25 |

| 3 | N-Boc-(2S,4R)-4-TBDPS-proline (+)-menthyl ester | Allyl bromide | LDA | THF | -78 | (2S,4R)- and (2R,4R)-allylated products | - | 89:11 |

*TBDPS = tert-butyldiphenylsilyl, LDA = Lithium diisopropylamide, THF = Tetrahydrofuran. Data adapted from studies on diastereoselective alkylation of proline esters.[1]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of N-Boc-(2S)-alpha-allyl-(4R)-tert-butyldiphenylsilyloxy-proline Methyl Ester

This protocol describes the diastereoselective alkylation of the enolate of N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxy-proline methyl ester with allyl bromide.[1]

Materials:

-

N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxy-proline methyl ester

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.2 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxy-proline methyl ester (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the proline derivative to the LDA solution at -78 °C and stir for 1 hour to generate the enolate.

-

-

Alkylation:

-

To the enolate solution at -78 °C, add allyl bromide (1.5 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

-

Visualization of Key Processes

Caption: Workflow for the diastereoselective allylation of a protected proline ester.

Protocol 2: Application in Peptide Synthesis - Elaboration of the Allyl Group

The alpha-allyl group of this compound can be further functionalized, for example, through olefin metathesis, to introduce diverse side chains or to facilitate cyclization.

Materials:

-

This compound derivative

-

Grubbs' catalyst (e.g., Grubbs' second generation)

-

Metathesis partner (e.g., another olefin)

-

Anhydrous dichloromethane (DCM) or toluene

-

Standard work-up and purification reagents

Procedure:

-

Metathesis Reaction:

-

Dissolve the this compound derivative (1.0 equivalent) and the metathesis partner (1.0-1.5 equivalents) in anhydrous and degassed DCM or toluene under an argon atmosphere.

-

Add Grubbs' catalyst (typically 1-5 mol%) to the solution.

-

Heat the reaction mixture (e.g., to 40-80 °C) and stir for 2-18 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: General reaction scheme for olefin metathesis of α-allyl-proline.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of complex molecules with alpha-quaternary proline stereocenters. The diastereoselective synthesis of its derivatives, followed by the strategic manipulation of the allyl group, opens avenues for the creation of novel peptides, natural products, and chiral ligands. The provided protocols offer a foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Incorporation of Boc-(S)-alpha-allyl-proline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-alpha-allyl-proline is a valuable synthetic amino acid analog used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and provide a site for orthogonal side-chain modification. The presence of the alpha-allyl group offers a unique handle for post-synthetic modifications, such as cyclization or the attachment of reporter molecules, via palladium-catalyzed reactions.[1][2] This document provides a detailed protocol for the efficient incorporation of this compound into peptide chains using standard Boc/Bzl SPPS chemistry.

The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method in SPPS, particularly for synthesizing complex or hydrophobic peptides.[3] It relies on the acid-labile nature of the Boc group for Nα-deprotection, typically with trifluoroacetic acid (TFA), while more acid-stable groups, such as benzyl ethers and esters, protect the amino acid side chains.[4][5]

Key Quantitative Data

The following tables summarize the key quantitative parameters for the incorporation of this compound in a typical Boc-SPPS workflow. These values are based on protocols for standard Boc-proline and may require optimization for the alpha-allyl derivative.[4]

Table 1: Reagent and Synthesis Parameters

| Parameter | Recommended Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA resin for C-terminal amides.[5] |

| This compound Excess | 2 - 4 equivalents | Relative to resin substitution. |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to resin substitution. |

| Coupling Time | 1 - 4 hours | The secondary amine of proline can lead to slower kinetics; monitoring is crucial. |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in Dichloromethane (DCM).[5] |

| Neutralization Time | 5 - 10 minutes | Using 10% Diisopropylethylamine (DIEA) in DCM.[4] |

Table 2: Expected Yield and Purity

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency (per step) | >98% | May require double coupling. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[6][7] |

| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[8] |

Experimental Protocols

General Boc-SPPS Workflow

The overall workflow for incorporating this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling.

Protocol 1: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.

-

Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[5]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Protocol 2: Neutralization

This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.

-

Base Wash: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

-

Agitation: Add fresh 10% DIEA in DCM and agitate for 5-10 minutes.

-

Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

Protocol 3: Coupling of this compound

This protocol details the activation and coupling of this compound. Due to the secondary amine of the proline derivative, specific coupling reagents and monitoring are recommended.

-

Activation: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in N,N-dimethylformamide (DMF).[9][10] Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

-

Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 4: On-Resin Deprotection of the Allyl Side Chain (Optional)

The allyl group can be selectively removed on-resin to allow for further modification. This is typically achieved using a palladium catalyst.[1][2]

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Reagent Preparation: In a separate vial, prepare a solution of Phenylsilane (24 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 equivalents) in DCM.[1]

-

Deprotection: Add the palladium catalyst solution to the resin and agitate at room temperature for 30 minutes to 2 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Washing: Drain the reaction solution and wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.

-

Final Washes: Wash the resin with DMF and DCM.

Protocol 5: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is HF:anisole (9:1, v/v).

-

Cleavage Reaction: Cool the cleavage vessel in a dry ice/acetone bath and carefully condense the HF. Allow the reaction to proceed at 0°C for 1 hour.

-

HF Removal: Remove the HF by a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Washing and Collection: Wash the peptide with cold ether several times and collect the precipitate by filtration or centrifugation.

-

Drying: Dry the crude peptide under vacuum.

Protocol 6: Purification and Characterization

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.[6][11]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[8][12] The incorporation of the alpha-allyl-proline can be further confirmed by NMR spectroscopy.[13][14][15]

Troubleshooting

-

Low Coupling Efficiency: As proline is a secondary amine, coupling can be sluggish. If monitoring indicates incomplete coupling, perform a second coupling with freshly activated this compound. Using more powerful coupling reagents like HATU or HCTU can also improve efficiency.[9]

-

Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection can modify sensitive residues like Tryptophan or Methionine. The addition of scavengers such as dithiothreitol (DTT) or thioanisole to the deprotection solution can mitigate these side reactions.

-

Incomplete Allyl Deprotection: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. If deprotection is incomplete, the reaction time can be extended, or a fresh batch of catalyst can be added.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. agilent.com [agilent.com]

- 7. High-yield synthesis and purification of an alpha-helical transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]

- 11. agilent.com [agilent.com]

- 12. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. researchgate.net [researchgate.net]

- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Application of Boc-(S)-α-allyl-proline as a Chiral Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction